2-Nitrophenyl octyl ether

Catalog No.
S571095
CAS No.
37682-29-4
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenyl octyl ether

CAS Number

37682-29-4

Product Name

2-Nitrophenyl octyl ether

IUPAC Name

1-nitro-2-octoxybenzene

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3

InChI Key

CXVOIIMJZFREMM-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Synonyms

2-nitrophenyl octyl ether, 2-nitrophenyloctyl ether, o-NPOE

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Plasticizer in Polymeric Inclusion Membranes (PIMs):

NPOE acts as a plasticizer, improving the flexibility and elasticity of PIMs. This enhances the transport of specific ions through the membrane. For instance, research has shown that NPOE-based PIMs facilitate the transport of copper(II) ions in ammonia solutions [].

Component in Membranes for Selective Ion Detection:

NPOE can be incorporated into membranes designed for selective ion detection. A study demonstrates the use of NPOE in cellulose triacetate/carbon nanotube (CTA/CNT) composite membranes for the detection of melamine in milk samples []. The membrane allows melamine transport while preventing the passage of other milk components.

2-Nitrophenyl octyl ether, also known as 1-(2-nitrophenoxy)octane, is a chemical compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol. This compound appears as a light yellow to brown clear liquid and is primarily utilized in various analytical applications, particularly as a matrix in fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry . Its structure features a nitrophenyl group attached to an octyl chain, contributing to its lipophilic properties.

NPOE's mechanism of action depends on the specific application.

  • Ion Transfer: During liquid-liquid extraction, NPOE acts as a carrier molecule. The nitro group interacts with cations, while the octyl group facilitates partitioning into the organic phase [].
  • Plasticization: NPOE improves the flexibility of polymer membranes in ISEs by disrupting the packing of polymer chains, allowing for better ionic mobility without compromising the selectivity of the membrane for specific ions.

NPOE is considered to be less toxic compared to other organic solvents []. However, it is still important to handle it with care due to the following:

  • Mild irritant: NPOE may cause skin and eye irritation upon contact [].
  • Potential health effects: Long-term exposure to high concentrations may have adverse health effects. Specific data is limited, but following good laboratory practices is recommended [].
  • Environmental considerations: Although less toxic than some solvents, proper disposal of waste containing NPOE is essential to minimize environmental impact [].
, particularly in the extraction and transport of metal ions through polymer inclusion membranes. Studies indicate that the addition of 2-nitrophenyl octyl ether significantly enhances the extraction efficiencies of copper(II) ions, showcasing its role as a facilitator in ion transport processes . The compound also undergoes molecular dynamics simulations to understand its interactions at interfaces, such as between water and organic solvents .

The synthesis of 2-nitrophenyl octyl ether typically involves the alkylation of 2-nitrophenol with an appropriate alkyl halide, such as octyl bromide or octyl chloride. This reaction is usually conducted under basic conditions to facilitate nucleophilic substitution. The general reaction can be summarized as follows:

  • Reactants: 2-Nitrophenol + Octyl Halide
  • Catalyst: Base (e.g., sodium hydroxide)
  • Product: 2-Nitrophenyl octyl ether

The reaction conditions, such as temperature and solvent choice, can vary based on the specific alkylation method employed.

2-Nitrophenyl octyl ether has several applications:

  • Analytical Chemistry: It is widely used as a matrix for fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry due to its favorable properties for ionization.
  • Polymer Science: As a plasticizer in polymer membranes, it enhances the performance of ion-selective electrodes.
  • Environmental Science: Its ability to facilitate metal ion extraction makes it valuable in studies related to environmental remediation and metal recovery .

Molecular dynamics studies have been conducted to explore the interactions of 2-nitrophenyl octyl ether with water and other solvents. These studies provide insights into the compound's solvation properties and how it behaves at various interfaces, which is crucial for understanding its role in extraction processes and analytical applications . Additionally, investigations into its efficacy in transporting metal ions highlight its significance in polymer inclusion membranes.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-nitrophenyl octyl ether. A comparison with these compounds highlights its unique properties:

Compound NameStructureUnique Features
1-(4-Nitrophenoxy)octaneC₁₄H₂₁NO₃Similar nitro-substituted phenoxy group; different position
OctyloxybenzeneC₁₄H₂₂OLacks nitro group; more hydrophobic
Phenol Octyl EtherC₁₄H₂₂ONo nitro group; simpler structure
Alkoxyphenols (Various)C₁₄H₂₂OVarying alkoxy chains; different functional groups

The presence of the nitro group in 2-nitrophenyl octyl ether imparts distinct chemical reactivity and solubility characteristics compared to these similar compounds.

Core Identifiers

2-Nitrophenyl octyl ether is classified under the following identifiers:

PropertyValue
CAS Registry Number37682-29-4
Molecular FormulaC₁₄H₂₁NO₃
Molecular Weight251.32 g/mol
EC Number253-623-7
IUPAC Name1-Nitro-2-octoxybenzene
SynonymsOctyl o-nitrophenyl ether, 2-(Octyloxy)nitrobenzene, NPOE

Table 1: Key Chemical Identifiers

This compound belongs to the family of aromatic nitro ethers, where the nitro group is ortho to the ether linkage. Its nomenclature reflects the substitution pattern on the benzene ring, with the octyloxy group occupying the second position relative to the nitro group.

Historical Development and Industrial Significance

Early Synthesis and Recognition

While specific historical records of its discovery are sparse, 2-nitrophenyl octyl ether gained prominence in the mid-20th century due to its utility in electrochemical applications. Its use as a plasticizer in ion-selective electrodes (ISEs) was first documented in patents from the 1990s, highlighting its role in enhancing membrane flexibility and ion transport.

Industrial Applications

The compound’s industrial significance stems from its dual functionality:

  • Plasticizer: It lowers the glass transition temperature of polymer matrices, improving membrane durability in PIMs.
  • Charge-Transfer Medium: Its polar nitro group facilitates ion solvation, critical for applications in analytical chemistry.

Modern research continues to expand its utility, particularly in environmental monitoring and catalysis.

Structural Characteristics and Chemical Family Classification

Molecular Architecture

The structure of 2-nitrophenyl octyl ether comprises:

  • Aromatic Core: A benzene ring with a nitro group at position 1 and an octyloxy group at position 2.
  • Ether Linkage: An oxygen atom bridging the benzene ring and an octyl chain.
  • Functional Groups: The nitro group (-NO₂) is electron-withdrawing, while the octyl chain contributes lipophilicity.

Figure 1: Structural Representation
(Note: Insert a structural diagram here if visual aids are permitted)

Classification in Organic Chemistry

This compound is categorized as:

  • Aromatic Nitro Compound: Due to the nitro group attached to an aromatic ring.
  • Aliphatic Ether: The octyloxy group qualifies it as an ether with an aliphatic substituent.

Its classification underscores its hybrid nature, combining polar (nitro) and nonpolar (octyl) regions, which influence solubility and reactivity.

XLogP3

5.1

Other CAS

37682-29-4

Wikipedia

1-(2-Nitrophenoxy)octane

General Manufacturing Information

Benzene, 1-nitro-2-(octyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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